

Evaluating the Specificity of PD173955 Against a Kinase Panel: A Comparative Guide

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Compound of Interest

Compound Name: PD173955

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase inhibitor **PD173955**, detailing its specificity against a panel of kinases and comparing its performance with alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a framework for further drug development.

Kinase Inhibitor Specificity Profile

The inhibitory activity of **PD173955** and its alternatives, Imatinib and Dasatinib, was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC₅₀ values indicate greater potency.

Kinase Target	PD173955 IC50 (nM)	Imatinib IC50 (nM)	Dasatinib IC50 (nM)
Primary Targets			
Bcr-Abl	1-2[1][2][3][4]	25-600[5]	<1 - 3[6]
c-Kit	~25-40[1][2][3][7]	100[5]	<30
Src	22[8][9][10]	>10,000	<1
Yes	22[8]	-	<1
Other Kinases			
FGFR α	Less Potent[8]	-	-
PDGFR	-	100[5][11]	<30
InsR	No Activity[8]	-	-
PKC	No Activity[8]	-	-
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.			

PD173955 demonstrates high potency against the Bcr-Abl fusion protein and Src family kinases.[1][8][9][10] Its activity against c-Kit is also notable, though slightly less potent than against Bcr-Abl.[1][2][3][7] In comparison, Imatinib is also a potent inhibitor of Bcr-Abl and c-Kit but shows significantly less activity against Src.[5] Dasatinib exhibits broad-spectrum activity with high potency against Bcr-Abl, Src family kinases, and c-Kit.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating the presented data.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.

Materials:

- Purified recombinant kinase (e.g., Bcr-Abl, Src, c-Kit)
- Kinase-specific peptide substrate
- **PD173955** and other test inhibitors (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
- [γ -³³P]ATP
- 10% Phosphoric acid
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of the kinase inhibitors in the kinase reaction buffer.
- In a microtiter plate, add the kinase, peptide substrate, and inhibitor solution to each well. Include a control with DMSO instead of the inhibitor.
- Initiate the kinase reaction by adding [γ -³³P]ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 10% phosphoric acid.
- Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
- Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ -³³P]ATP.

- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test inhibitor.

Materials:

- Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)
- Alexa Fluor™ 647-labeled kinase tracer
- Purified, tagged recombinant kinase
- **PD173955** and other test inhibitors
- Assay buffer

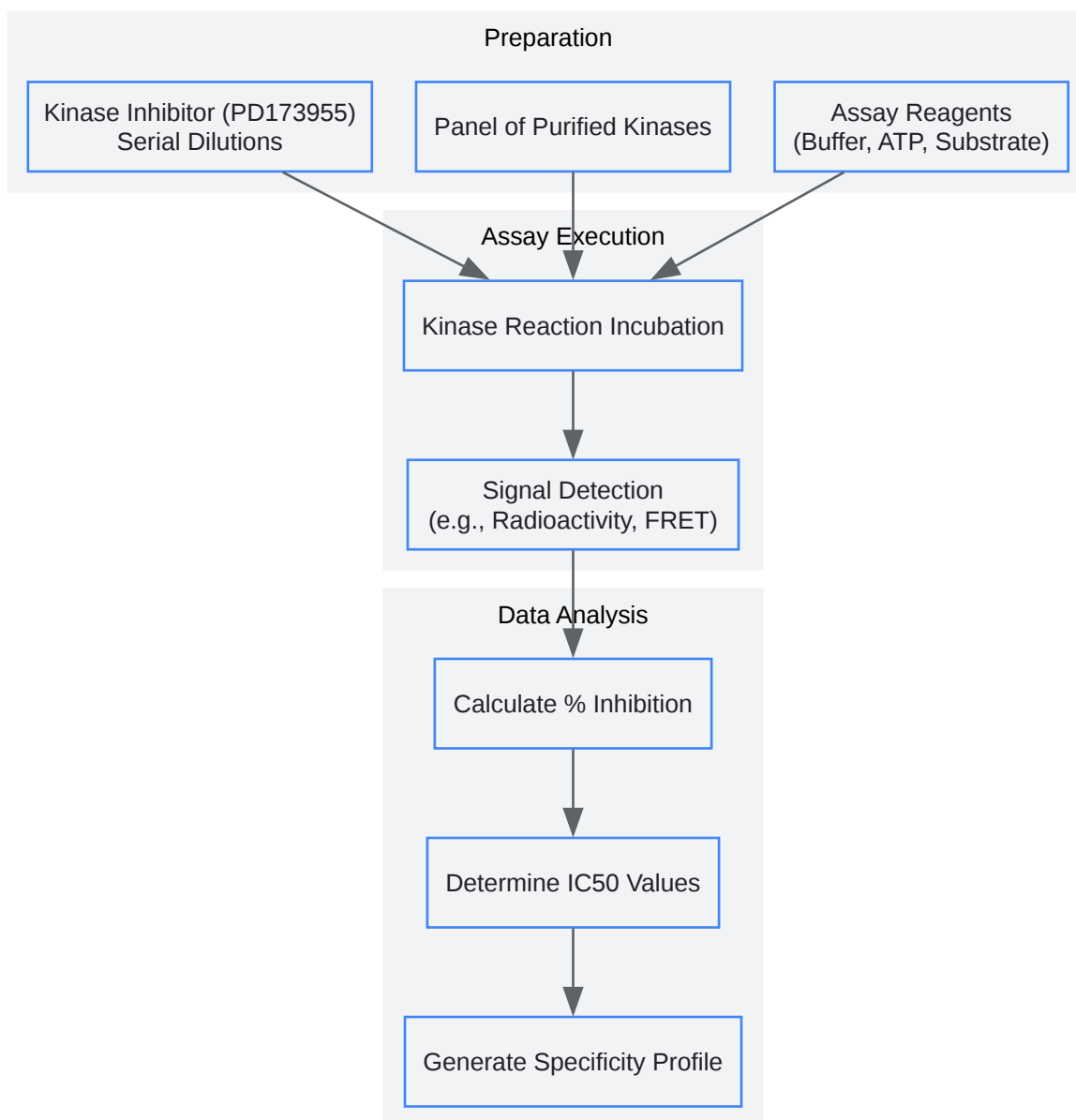
Procedure:

- Prepare serial dilutions of the kinase inhibitors.
- In a microtiter plate, add the kinase and the Eu-labeled antibody.
- Add the test inhibitors to the appropriate wells.
- Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
- Calculate the emission ratio (665 nm / 615 nm).
- The displacement of the tracer by the inhibitor leads to a decrease in the FRET signal. Calculate the percent inhibition based on the emission ratio in the presence of the inhibitor compared to the control (no inhibitor).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

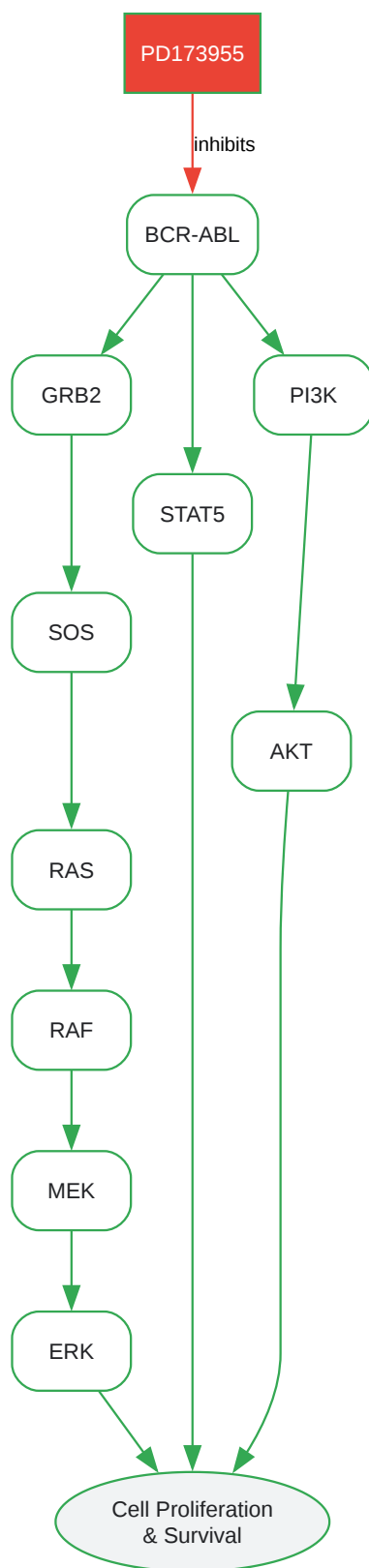
Experimental Workflow for Kinase Inhibitor Specificity Profiling



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Caption: Workflow for determining the specificity of a kinase inhibitor.

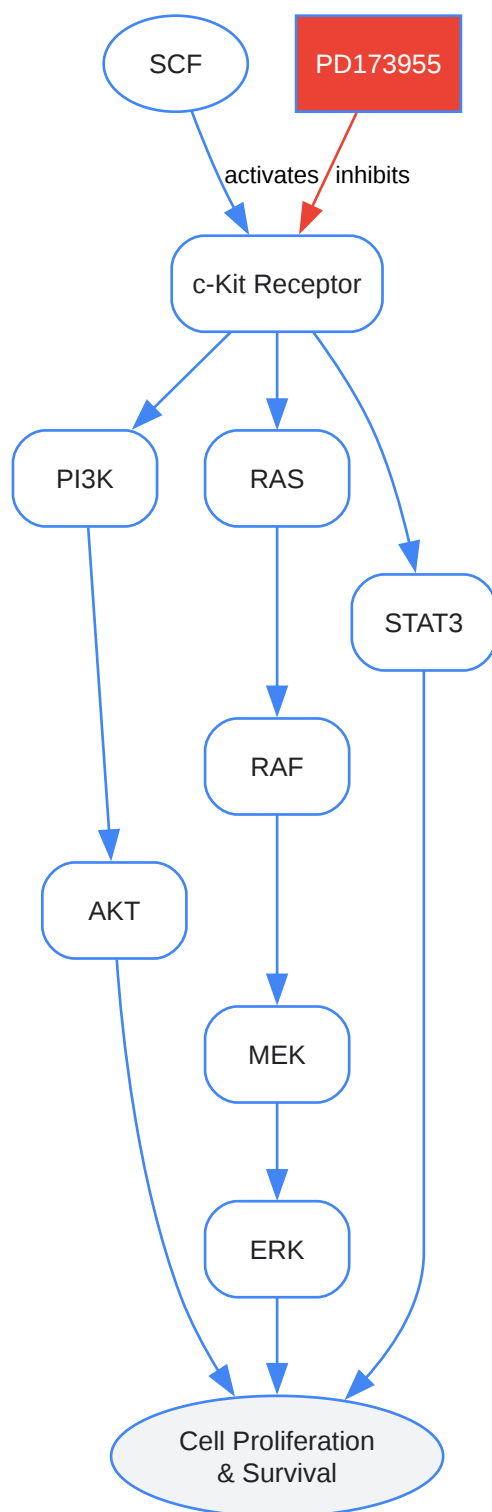
Bcr-Abl Signaling Pathway

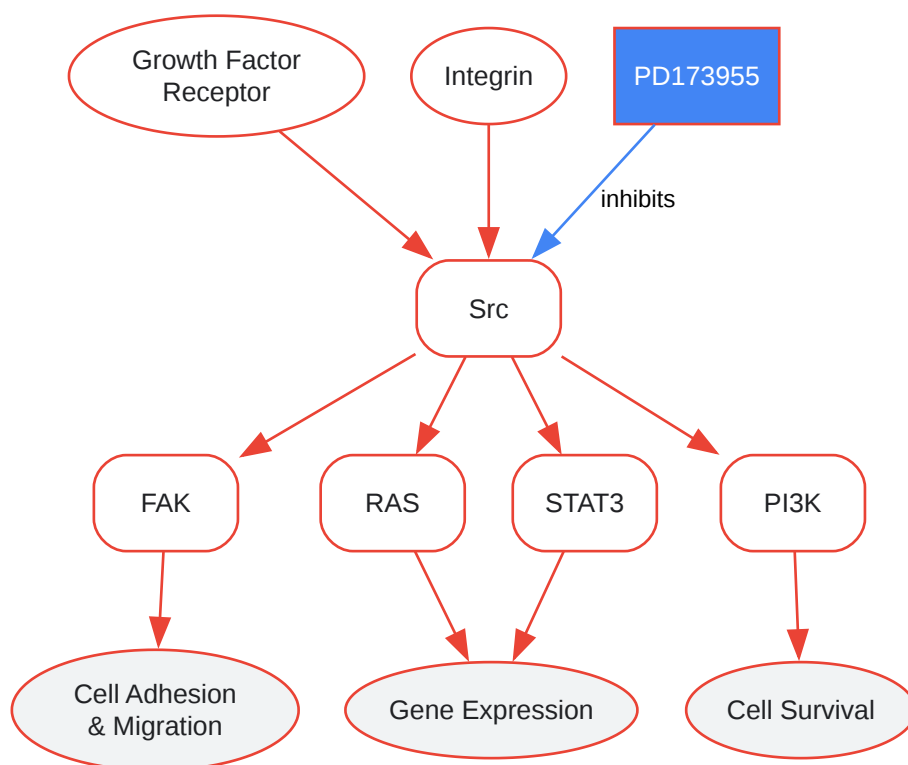


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Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of **PD173955**.

c-Kit Signaling Pathway





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